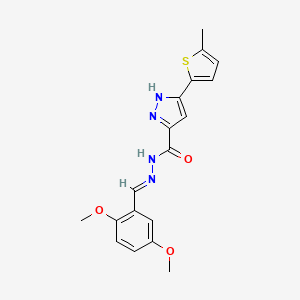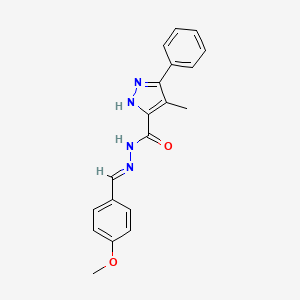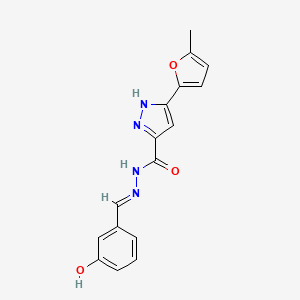![molecular formula C15H24N8O2S B11669008 2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B11669008.png)
2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a complex organic compound that features a triazine ring substituted with morpholine groups and a hydrazinecarbothioamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide typically involves the following steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and morpholine under controlled conditions.
Introduction of the Hydrazinecarbothioamide Moiety: The hydrazinecarbothioamide group is introduced via a nucleophilic substitution reaction, where the triazine core reacts with an appropriate hydrazine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazine ring, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitumor agent due to its ability to interact with DNA and inhibit tyrosine kinase domains.
Biological Research: It is used in studies involving cell-surface receptor interactions and DNA binding.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide involves its interaction with molecular targets such as DNA and tyrosine kinase domains. The compound binds to DNA, potentially inhibiting replication and transcription processes . Additionally, it may inhibit the activity of tyrosine kinases, which are crucial for cell signaling and growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Altretamine: A triazine derivative used as an alkylating agent in cancer therapy.
Tretamine: Another triazine-based compound with antitumor properties.
Tetrazole-Containing Triazines: These compounds exhibit various biological activities, including antimicrobial and antiviral effects.
Uniqueness
2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide is unique due to its specific substitution pattern and the presence of both morpholine and hydrazinecarbothioamide groups. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C15H24N8O2S |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C15H24N8O2S/c1-2-3-16-15(26)21-20-12-17-13(22-4-8-24-9-5-22)19-14(18-12)23-6-10-25-11-7-23/h2H,1,3-11H2,(H2,16,21,26)(H,17,18,19,20) |
InChI-Schlüssel |
OKUIGRQBEPJUEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=S)NNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(1-adamantyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668937.png)
![4-{(E)-[({[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11668949.png)
![(4E)-4-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione](/img/structure/B11668960.png)
![N-(4-bromophenyl)-6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11668964.png)

![ethyl (2Z)-2-[(1-benzyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668974.png)

![3-(4-ethoxyphenyl)-N'-[(E)-1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668995.png)
![ethyl 2-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11669003.png)

![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide](/img/structure/B11669020.png)
![N'-[(1Z)-1-(3,4-Dimethoxyphenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11669022.png)
